
JWH 398 N-pentanoic acid metabolite
Übersicht
Beschreibung
JWH 398 N-pentanoic acid metabolite is a phase I oxidative metabolite of the synthetic cannabinoid JWH 398, formed via hydroxylation and subsequent oxidation of the terminal alkyl chain to a carboxylic acid group . Structurally, it features a 4-chloronaphthoyl substituent attached to an indole core, with a pentanoic acid side chain (5-(3-(4-chloronaphthoyl)-1H-indol-1-yl)pentanoic acid) . This metabolite is commonly detected in forensic and toxicological analyses using advanced techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) . Deuterated forms (e.g., this compound-d5) are utilized as internal standards for precise quantification .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 398 N-Pentansäure-Metabolit beinhaltet die metabolische Umwandlung von JWH 398. JWH 398 selbst wird durch eine Reihe chemischer Reaktionen aus Indolderivaten synthetisiert. Zu den wichtigsten Schritten gehören:
Bildung des Indolkernes: Dies beinhaltet die Reaktion von Indol mit verschiedenen Reagenzien, um die Kernstruktur zu bilden.
Anlagerung der Naphthoyl-Gruppe: Die Naphthoyl-Gruppe wird durch eine Friedel-Crafts-Acylierungsreaktion an den Indolkern gebunden.
Metabolische Umwandlung: JWH 398 wird einer metabolischen Oxidation unterzogen, um den N-Pentansäure-Metaboliten zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von JWH 398 N-Pentansäure-Metabolit ist aufgrund seiner vorrangigen Verwendung in der Forschung und in forensischen Anwendungen nicht gut dokumentiert. Die Synthese würde wahrscheinlich ähnlichen Schritten wie die Laborsynthese folgen, mit Optimierung für Maßstab und Ausbeute.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: JWH 398 wird oxidiert, um den N-Pentansäure-Metaboliten zu bilden.
Substitution: Der Indolkern kann verschiedene Substitutionsreaktionen eingehen, um seine chemischen Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Werden bei der metabolischen Umwandlung von JWH 398 in seinen N-Pentansäure-Metaboliten verwendet.
Saure oder basische Bedingungen: Abhängig von den spezifischen Substitutionsreaktionen, die durchgeführt werden.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
JWH 398 N-Pentansäure-Metabolit wird in der forensischen und toxikologischen Forschung umfassend eingesetzt. Zu seinen Anwendungen gehören:
Forensische Analyse: Wird als Referenzstandard für den Nachweis und die Quantifizierung von synthetischen Cannabinoiden in biologischen Proben verwendet.
Toxikologische Studien: Hilft beim Verständnis der Stoffwechselwege und toxikologischen Wirkungen von synthetischen Cannabinoiden.
Pharmakologische Forschung: Wird verwendet, um die Interaktion von synthetischen Cannabinoiden mit Cannabinoidrezeptoren zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von JWH 398 N-Pentansäure-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoidrezeptoren. Als Metabolit von JWH 398 behält es die Fähigkeit, an CB1- und CB2-Rezeptoren zu binden, obwohl seine Affinität und Wirksamkeit von der des Stammstoffes abweichen können. Die Bindung an diese Rezeptoren moduliert verschiedene Signalwege, was zu seinen pharmakologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of JWH 398 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 398, it retains the ability to bind to CB1 and CB2 receptors, although its affinity and efficacy may differ from the parent compound. The binding to these receptors modulates various signaling pathways, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar N-Pentanoic Acid Metabolites
Synthetic cannabinoid N-pentanoic acid metabolites share a common metabolic pathway involving ω-hydroxylation and oxidation. However, structural variations in the core scaffold and substituents influence their pharmacological profiles, detection methods, and biological interactions. Below is a detailed comparison:
Structural and Analytical Comparisons
Key Observations :
- Substituent Impact : The 4-chloronaphthoyl group in JWH 398’s metabolite distinguishes it from JWH-018 (naphthoyl) and JWH-210 (4-methoxynaphthoyl). Chlorine substitution increases molecular weight and may alter lipophilicity, affecting tissue distribution .
- Detection Sensitivity : JWH-018 and JWH-210 metabolites are frequently detected in urine at concentrations as low as 0.10 ng/mL using UHPLC-QTOF-MS, while JWH 398’s metabolite requires deuterated standards for reliable quantification due to structural complexity .
Pharmacological and Toxicological Profiles
- Receptor Affinity: AM694 N-pentanoic acid metabolite exhibits negligible binding to CB1/CB2 receptors (Ki > 1,000 nM) compared to its parent compound (Ki = 0.08 nM for CB1), suggesting oxidative metabolites generally lose psychoactivity . Similar trends are expected for JWH 398’s metabolite, though specific data are lacking.
- Cross-Reactivity: UR-144 N-pentanoic acid metabolite shows <1% cross-reactivity in immunoassays, necessitating confirmatory LC-MS/MS analysis . JWH 398’s metabolite likely shares this limitation due to structural uniqueness.
Research and Forensic Implications
- Analytical Challenges: JWH 398’s metabolite lacks widely available reference standards, complicating its identification in biological matrices. Cross-validation with synthesized deuterated analogs (e.g., JWH 398 N-pentanoic acid metabolite-d5) is critical .
- Metabolic Stability: Unlike JWH-073 N-butanoic acid metabolite, which is stable in urine for >48 hours, the stability of JWH 398’s metabolite remains uncharacterized, highlighting a research gap .
Biologische Aktivität
JWH 398 N-pentanoic acid metabolite is a synthetic cannabinoid metabolite derived from JWH 398, which is known for its high affinity as an agonist for the cannabinoid receptors CB1 and CB2. The biological activity of this metabolite has not been extensively characterized, but it is essential to understand its pharmacokinetics, potential toxicological effects, and clinical implications, especially given the increasing prevalence of synthetic cannabinoids in recreational use.
JWH 398 is a naphthoylindole that undergoes metabolic conversion primarily in the liver. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2C9, which plays a significant role in the hydroxylation and carboxylation of the compound. The N-pentanoic acid metabolite represents a phase I metabolite of JWH 398, indicating that it may retain some biological activity.
Key Metabolic Pathways
- Primary Enzyme : CYP2C9
- Metabolites : Includes various hydroxylated forms and the N-pentanoic acid derivative.
- Phase I Metabolism : Involves oxidation reactions leading to the formation of more polar metabolites that can be excreted via urine.
Receptor Binding Affinity
- CB1 Receptor : JWH 398 shows high binding affinity (K_i = 2.3 nM).
- CB2 Receptor : Also exhibits significant binding (K_i = 2.8 nM) .
These affinities suggest that the N-pentanoic acid metabolite may also interact with these receptors, potentially influencing various physiological processes.
Toxicological Implications
The toxicological profile of synthetic cannabinoids, including JWH 398 and its metabolites, can be severe. Reports indicate associations with:
- Psychotropic Effects : Agitation, hallucinations, and seizures.
- Cardiovascular Issues : Tachycardia and myocardial dysfunction have been noted in case studies involving synthetic cannabinoids .
Case Studies
- Case Report on Synthetic Cannabinoids :
- Toxicity Evaluation :
Quantification Methods
Quantitative analysis of this compound is typically performed using advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). These methods allow for sensitive detection in biological samples like urine.
Analyte | Q1 mass (amu) | Q3 masses (amu) | Retention Time (min) |
---|---|---|---|
JWH-398 N-pentanoic acid metabolite | 406.9 | 189.1, 161.1 | 9.82 |
This table summarizes key parameters for quantifying the metabolite using LC-MS/MS techniques .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways for JWH 398 N-pentanoic acid metabolite, and how are these identified experimentally?
this compound is formed via phase I metabolism, specifically through ω- or ω-1 oxidation of the alkyl side chain of the parent synthetic cannabinoid. Identification typically involves:
- In vitro assays : Incubation with human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes to map oxidative pathways .
- Analytical techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify metabolites in biological matrices (e.g., urine, blood) .
- Reference standards : Use of deuterated analogs (e.g., this compound-d5) for precise quantification .
Q. What analytical methods are recommended for detecting this compound in biological samples?
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., reverse-phase and ion-exchange) to isolate metabolites from urine or blood .
- Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with C18 columns for separation, optimized using mobile phases like 0.1% formic acid in water/acetonitrile .
- Detection : High-resolution mass spectrometry (HRMS) in multiple reaction monitoring (MRM) mode, targeting characteristic transitions (e.g., m/z 360.4 → 155.1 for quantification) .
Q. How do cross-reactivity issues in immunoassays affect the detection of JWH 398 metabolites?
Commercial immunoassays for synthetic cannabinoids often show <1% cross-reactivity with this compound due to structural dissimilarities with common assay targets (e.g., JWH-018 or UR-144 metabolites). Confirmatory methods like LC-MS/MS are essential to avoid false negatives .
Advanced Research Questions
Q. How can researchers optimize extraction protocols for JWH 398 metabolites in complex matrices?
- Liquid-liquid extraction (LLE) : For blood, use hexane-ethyl acetate (99:1) after alkalization with sodium carbonate buffer (pH 9.3) to improve recovery .
- Method validation : Assess matrix effects by spiking drug-free samples with deuterated internal standards (e.g., JWH 073 N-COOH-d5) and comparing recoveries across ≥3 batches .
- Data interpretation : Monitor for co-eluting interferences using ion ratio comparisons between samples and calibrators .
Q. What experimental strategies resolve contradictions in pharmacokinetic data for JWH 398 metabolites?
Discrepancies in metabolite concentration-time profiles (e.g., delayed peak times) may arise from:
- Species differences : Rodent vs. human metabolic rates (e.g., AM-2201 metabolites in rats show delayed Tmax compared to humans) .
- Tissue distribution : Lipid solubility of the parent compound affects metabolite accumulation in adipose tissue, requiring compartmental pharmacokinetic modeling .
- Enzyme kinetics : Use recombinant CYP450 isoforms (e.g., CYP2C19, CYP3A4) to identify rate-limiting steps in oxidative metabolism .
Q. How can researchers address challenges in synthesizing stable isotope-labeled analogs for JWH 398 metabolites?
- Deuterium labeling : Introduce deuterium at metabolically stable positions (e.g., indole ring or carboxyl group) to prevent isotopic exchange during analysis .
- Purity verification : Confirm isotopic enrichment (>98%) via nuclear magnetic resonance (NMR) and LC-HRMS .
- Application : Use labeled standards to correct for ion suppression/enhancement in quantitative workflows .
Q. Methodological Considerations
Table 1. Key Parameters for LC-MS/MS Quantification of this compound
Table 2. Cross-Reactivity of JWH 398 Metabolite in Immunoassays
Assay Type | Cross-Reactivity | Implication |
---|---|---|
Homogenous EIA | <1% | High false-negative rate |
ELISA (polyclonal Ab) | 2–5% | Limited utility for screening |
Recommended Solution | LC-MS/MS | Gold standard for confirmation |
Eigenschaften
CAS-Nummer |
1537889-10-3 |
---|---|
Molekularformel |
C24H20ClNO3 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28) |
InChI-Schlüssel |
VTGKQZQQXCKOOD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Synonyme |
JWH 398 N-(5-carboxypentyl) metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.